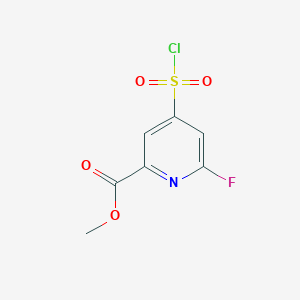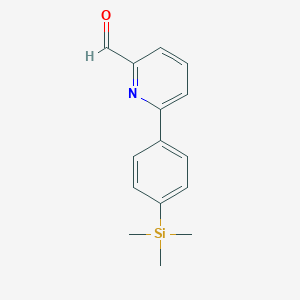
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is a chemical compound with the molecular formula C15H17NOSi It is a derivative of pyridine, featuring a trimethylsilyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and solvents can be optimized to improve yield and efficiency in an industrial setting.
化学反応の分析
Types of Reactions
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID
Reduction: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or advanced materials.
作用機序
The mechanism of action of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The trimethylsilyl group can act as a protecting group, stabilizing the molecule during various synthetic transformations.
類似化合物との比較
Similar Compounds
6-[4-(METHYLSULFONYL)PHENYL]PYRIDINE-2-CARBALDEHYDE: Similar structure but with a methylsulfonyl group instead of a trimethylsilyl group.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID: The oxidized form of the compound.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL: The reduced form of the compound.
Uniqueness
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is unique due to the presence of the trimethylsilyl group, which can influence the reactivity and stability of the compound
特性
分子式 |
C15H17NOSi |
|---|---|
分子量 |
255.39 g/mol |
IUPAC名 |
6-(4-trimethylsilylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-17)16-15/h4-11H,1-3H3 |
InChIキー |
LRFKMFMGDQUSNN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


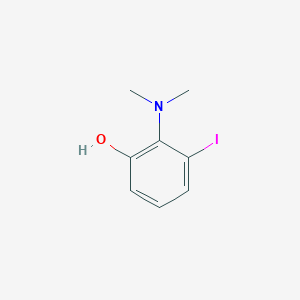
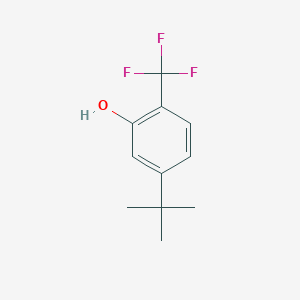
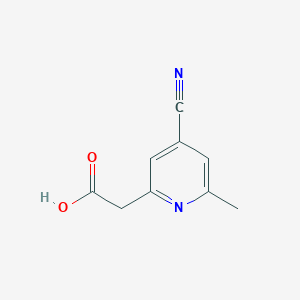
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
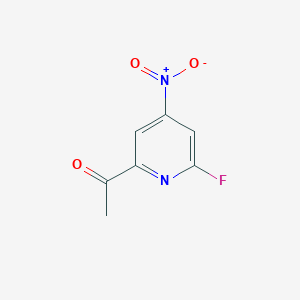

![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)



